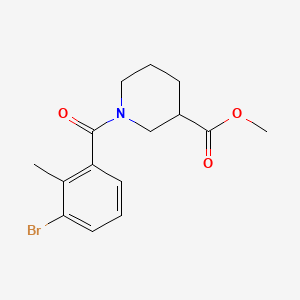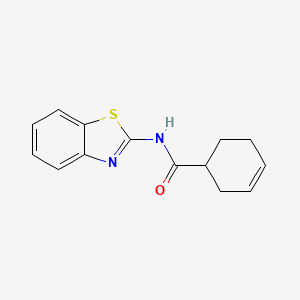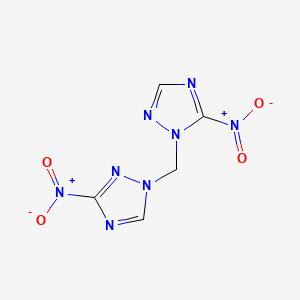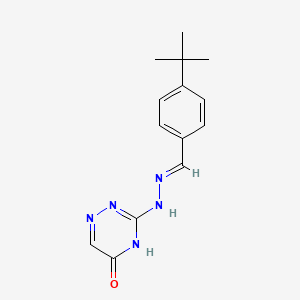![molecular formula C23H20N2O4 B13372378 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B13372378.png)
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced by methylation of the benzoxazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Benzylation: The benzoxazole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acylation: Finally, the benzylated benzoxazole derivative is acylated with phenoxyacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to form a dihydrobenzoxazole derivative.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated benzoxazole derivatives.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Applications De Recherche Scientifique
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide
- N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Uniqueness
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phenoxyacetamide group.
Propriétés
Formule moléculaire |
C23H20N2O4 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H20N2O4/c1-27-19-11-12-21-20(13-19)25-23(29-21)17-9-7-16(8-10-17)14-24-22(26)15-28-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H,24,26) |
Clé InChI |
BBQGNBCIDBHDJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372297.png)

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13372310.png)
![9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372315.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372320.png)

![5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372336.png)
![N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13372339.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372358.png)
![5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372370.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372382.png)


